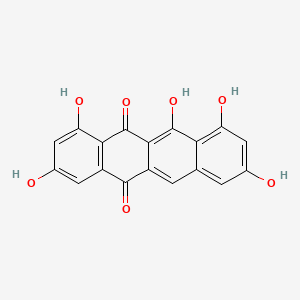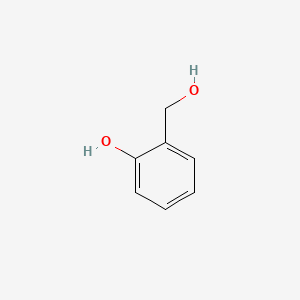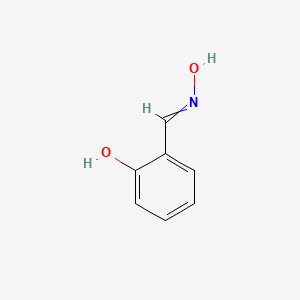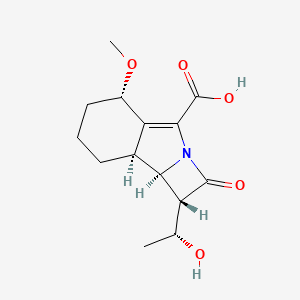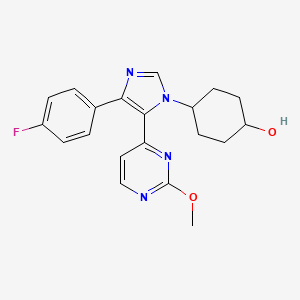
SB 239063
Overview
Description
SB 239063: is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to reduce inflammatory cytokine production and has shown neuroprotective properties following oral administration . It is primarily used in scientific research to study the role of p38 MAPK in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: SB 239063 is synthesized through a multi-step process involving the formation of an imidazole ring and subsequent functionalization. The key steps include:
- Formation of the imidazole ring by reacting 4-fluorobenzaldehyde with 2-methoxypyrimidine-4-carboxylic acid and ammonium acetate.
- Cyclization of the intermediate product to form the imidazole ring.
- Introduction of the 4-hydroxycyclohexyl group through a nucleophilic substitution reaction .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: SB 239063 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxyl group results in the formation of a ketone derivative.
- Reduction of the imidazole ring leads to the formation of a dihydroimidazole derivative.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
SB 239063 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.
Biology: Investigates the role of p38 MAPK in cellular processes such as inflammation, apoptosis, and cell differentiation.
Medicine: Explores the potential therapeutic applications of p38 MAPK inhibitors in treating diseases such as Alzheimer’s disease, asthma, and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK.
Mechanism of Action
SB 239063 exerts its effects by selectively inhibiting the activity of p38 MAPK. This kinase plays a crucial role in the regulation of inflammatory cytokine production and cellular responses to stress. By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. This inhibition leads to decreased inflammation and protection against neuronal injury .
Comparison with Similar Compounds
SB 203580: Another p38 MAPK inhibitor with similar selectivity but lower potency compared to SB 239063.
VX-702: A potent p38 MAPK inhibitor with a different chemical structure but similar biological activity.
BIRB 796: A highly selective p38 MAPK inhibitor with a distinct mechanism of action.
Uniqueness of this compound: this compound is unique due to its high selectivity for the alpha and beta isoforms of p38 MAPK, with minimal activity against the gamma and delta isoforms. This selectivity makes it a valuable tool for studying the specific roles of p38 MAPK isoforms in various biological processes .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSFAUAYSEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274455 | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193551-21-2 | |
| Record name | SB 239063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-239063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB239063, and what is its primary mechanism of action?
A1: SB239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , , ]. It binds to p38 MAPK, preventing its phosphorylation and subsequent activation [, , , , ]. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, cell death, and other cellular processes [, , , , ].
Q2: How does SB239063's inhibition of p38 MAPK translate into its observed anti-inflammatory effects?
A2: SB239063's inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation [, , , , , ]. By suppressing the production of these cytokines, SB239063 effectively dampens the inflammatory cascade and reduces inflammation.
Q3: Beyond cytokine production, what other cellular processes are affected by SB239063's inhibition of p38 MAPK?
A3: SB239063's p38 MAPK inhibition impacts several cellular events. It can reduce leukocyte recruitment and adhesion [, , ], decrease the expression of adhesion molecules like ICAM-1 [], and modulate the production of chemokines involved in leukocyte trafficking [, , ]. Additionally, SB239063 can influence cell death pathways, including apoptosis [, , ].
Q4: What is the significance of SB239063 demonstrating efficacy in both in vitro and in vivo models?
A4: SB239063's effectiveness in both in vitro cell-based assays and in vivo animal models strengthens its potential as a therapeutic agent [, , , , , , , , , , , , , , , , ]. This cross-validation suggests that its mechanism of action translates from cellular systems to complex organisms, increasing the likelihood of clinical relevance.
Q5: What is the molecular formula and weight of SB239063?
A5: While the provided research excerpts don't explicitly state the molecular formula and weight of SB239063, this information is crucial for researchers. Consulting chemical databases like PubChem or ChemSpider, using the provided IUPAC name "Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-," would reveal these details.
Q6: Is there any spectroscopic data available for SB239063?
A6: The research excerpts provided do not delve into the spectroscopic characterization of SB239063. Information regarding its NMR, IR, or Mass Spectrometry data would be crucial for researchers aiming to synthesize or analyze this compound. These details are likely available in the compound's patent literature or from chemical suppliers.
Q7: How does SB239063 compare to first-generation p38 MAPK inhibitors in terms of its structure and activity?
A7: SB239063 belongs to the second generation of p38 MAPK inhibitors and boasts improved kinase selectivity and enhanced cellular and in vivo activity compared to its first-generation counterparts []. Although specific structural modifications leading to these improvements are not detailed in the provided excerpts, exploring medicinal chemistry literature focusing on SB239063's development would be insightful.
Q8: Have any studies investigated the impact of modifying SB239063's structure on its potency, selectivity, or other pharmacological properties?
A8: The provided research excerpts primarily focus on SB239063's effects and do not delve into systematic SAR studies. Investigating medicinal chemistry literature focusing on SB239063 and related p38 MAPK inhibitors would be necessary to understand the impact of structural modifications on its pharmacological profile.
Q9: What is known about the stability of SB239063 under various conditions?
A9: The provided research excerpts do not explicitly discuss SB239063's stability profile. Information regarding its susceptibility to degradation under different pH, temperature, or storage conditions is essential for developing stable formulations. This data may be found in the drug's patent literature or from chemical suppliers.
Q10: Have any specific formulation strategies been explored to enhance SB239063's stability, solubility, or bioavailability?
A10: One study highlights the use of polyketal encapsulation to deliver SB239063 in a rodent model of cardiac dysfunction []. This approach facilitated sustained drug release and improved therapeutic outcomes compared to free SB239063 []. This suggests that formulation strategies can significantly influence SB239063's efficacy. Further research exploring alternative formulation approaches, such as nanoparticle-based delivery systems or prodrug designs, could yield valuable insights into optimizing its delivery and therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


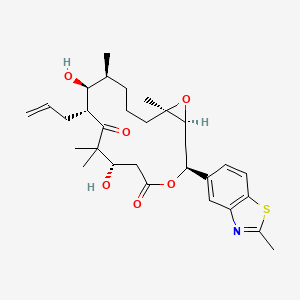
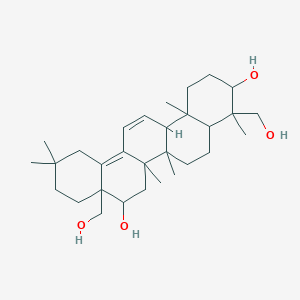

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
